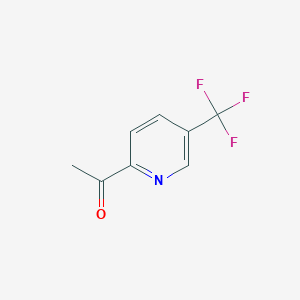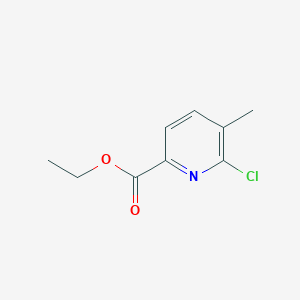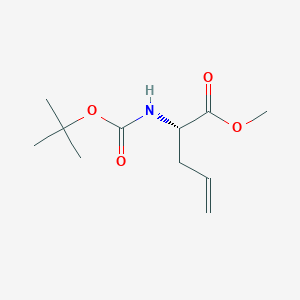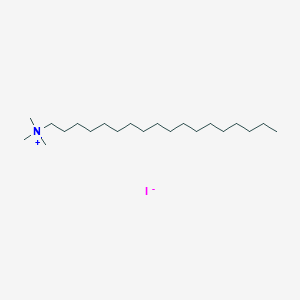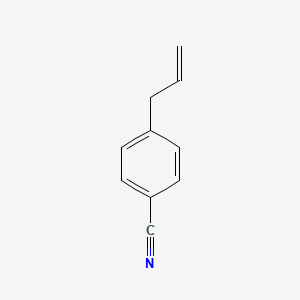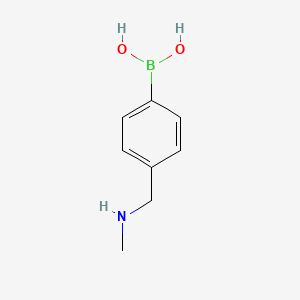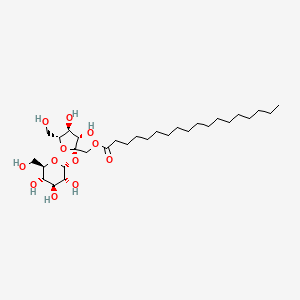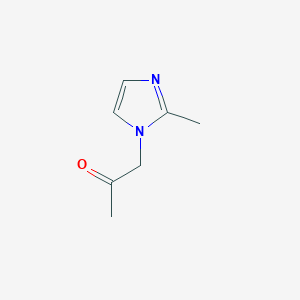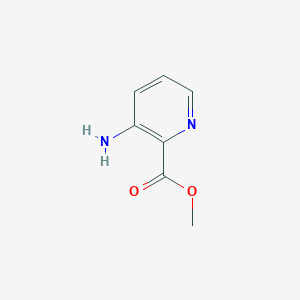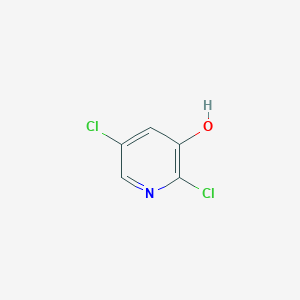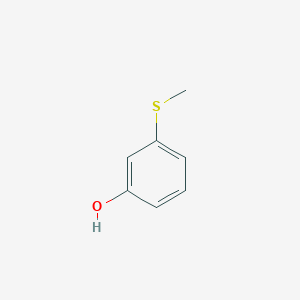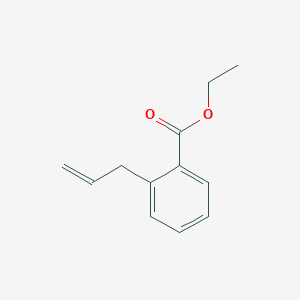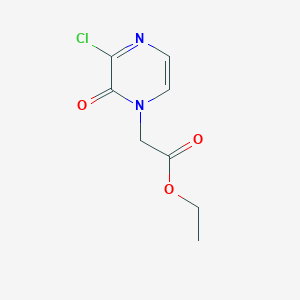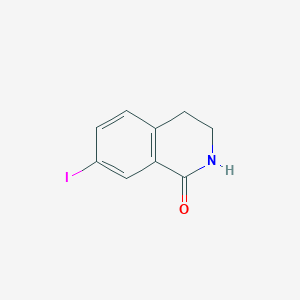
7-Iodo-3,4-dihydroisoquinolin-1(2H)-one
Übersicht
Beschreibung
7-Iodo-3,4-dihydroisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. One approach is the Pictet-Spengler reaction, which has been used to synthesize 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a compound related to 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one . Another method involves a one-pot four-component condensation to create novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives . Additionally, aminomethylation/hydrogenolysis has been utilized as an alternative to direct methylation for the synthesis of highly-substituted isoquinolines, such as 7-hydroxy-6-methoxy-1-methylisoquinoline .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 6,7,8-trimethoxy-1-(4-methoxy-3-nitrophenyl)-4-(pyridin-4-methyl)-3,4-dihydroisoquinoline, was determined by X-ray diffraction analysis . This analysis revealed that the crystal belongs to the monoclinic system and provided detailed measurements of the unit cell dimensions and space group.
Chemical Reactions Analysis
Isoquinoline derivatives can participate in a range of chemical reactions. The Pictet-Spengler reaction is a key reaction for constructing the isoquinoline core . Additionally, the one-pot synthesis approach allows for the combination of various reactants to form complex isoquinoline derivatives with potential antioxidant properties . The aminomethylation/hydrogenolysis method is another reaction pathway that can be used to introduce substituents into the isoquinoline scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the density and molecular geometry, which can affect the compound's solubility and reactivity . The presence of substituents such as hydroxy, methoxy, and iodo groups can also impact the compound's physical properties, such as melting point and boiling point, as well as its chemical properties, including acidity, basicity, and potential for hydrogen bonding.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research on 3,4-dihydroisoquinolines has shown their potential in antitumor applications. For instance, novel classes of these compounds have been synthesized and evaluated for their antitumor activities. Although the specific compound "7-Iodo-3,4-dihydroisoquinolin-1(2H)-one" was not directly studied, related derivatives exhibit moderate antitumor activities in vitro, indicating a promising area for further exploration in cancer research (Zhu et al., 2011).
Synthetic Methodology
The development of new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton represents a significant area of research. These methodologies facilitate the synthesis of complex structures starting from simpler precursors, highlighting the compound's importance in synthetic organic chemistry (Berk Mujde, Sevil Özcan, & M. Balcı, 2011).
Cytotoxic Activity
Studies have also focused on the synthesis of novel dihydroisoquinoline-derived hydroxamic acids, demonstrating their cytotoxicity against specific cancer cell lines, such as the human hepatocarcinoma cell line Hep3B. This indicates the potential therapeutic applications of these compounds in treating cancer (Hassen Ben Salah, M. Carraz, & M. Kammoun, 2014).
Docking Studies
Docking studies of dihydroisoquinoline derivatives have shown their ability to interact with biological targets, such as DNA, without intercalation. This suggests their potential as drug candidates for interacting with genetic material and influencing biological processes (Sherif O Kolade et al., 2020).
Eigenschaften
IUPAC Name |
7-iodo-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFKPAJGQXKUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441517 | |
| Record name | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
66491-04-1 | |
| Record name | 3,4-Dihydro-7-iodo-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66491-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

